![molecular formula C11H15NO2 B3081759 1-[(3-Methoxyphenyl)methyl]azetidin-3-ol CAS No. 111043-53-9](/img/structure/B3081759.png)
1-[(3-Methoxyphenyl)methyl]azetidin-3-ol
Overview
Description
The compound “1-[(3-Methoxyphenyl)methyl]azetidin-3-ol” is a derivative of azetidine . Azetidine is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . The molecular formula of “1-[(3-Methoxyphenyl)methyl]azetidin-3-ol” is C11H15NO2 .
Molecular Structure Analysis
The molecular weight of “1-[(3-Methoxyphenyl)methyl]azetidin-3-ol” is 193.24 . The InChI code for this compound is 1S/C11H15NO2 .Physical And Chemical Properties Analysis
The compound “1-[(3-Methoxyphenyl)methyl]azetidin-3-ol” is a solid . It should be stored in a dark place, sealed, and in dry conditions between 2-8°C .Scientific Research Applications
Antitumor Agents
A notable application of compounds structurally related to 1-[(3-Methoxyphenyl)methyl]azetidin-3-ol is in the development of antitumor agents. Research has shown that certain derivatives, such as 3-phenoxy-1,4-diarylazetidin-2-ones, exhibit potent antiproliferative properties. These compounds have been effective in inhibiting the polymerization of tubulin in vitro and disrupting microtubular structures in cancer cells, leading to cell cycle arrest and apoptosis (Greene et al., 2016). Similarly, derivatives like 1,3,4-trisubstituted 2-azetidinones have shown anticancer effects in vitro, indicating a relation between their structure and biological characteristics (Veinberg et al., 2003).
Enzyme Inhibition
Derivatives of 1-[(3-Methoxyphenyl)methyl]azetidin-3-ol have also been investigated for their role as enzyme inhibitors. For example, beta-lactam derivatives such as 1,4-diaryl disubstituted azetidin-2-one have been studied for their potential activity as inhibitors of PPE(HLE), although they have not shown remarkable inhibitory activity in this regard (Venz & Otto, 2001).
Neuroprotective Agents
Compounds like T-817MA, which is structurally similar to 1-[(3-Methoxyphenyl)methyl]azetidin-3-ol, have shown promise as neuroprotective agents. T-817MA has been found to inhibit oxidative stress and nitric oxide-induced neurotoxicity, acting as a neurotrophic factor, suggesting its potential utility in treating neurodegenerative disorders such as Alzheimer's disease (Kawasaki et al., 2008).
Inhibitors of Cholesterol Absorption
Another important application is the development of cholesterol absorption inhibitors. Derivatives like SCH 58235 have been specifically designed to exploit activity enhancing oxidation and to block sites of potential detrimental metabolic oxidation, showing remarkable efficacy in reducing liver cholesteryl esters in animal models (Rosenblum et al., 1998).
GABA-Uptake Inhibitors
Azetidine derivatives, including those related to 1-[(3-Methoxyphenyl)methyl]azetidin-3-ol, have been evaluated for their potency as GABA-uptake inhibitors. These studies involve derivatives substituted in different positions with various functional groups, showing moderate affinity to GAT-1 and GAT-3 transporters (Faust et al., 2010).
Safety and Hazards
The compound “1-[(3-Methoxyphenyl)methyl]azetidin-3-ol” is classified under GHS05, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P303+P361+P353, P363, P304+P340, P310, P321, P260, P264, P280, P305+P351+P338, P405, and P501 .
Mechanism of Action
Target of Action
Azetidines, a class of compounds to which this molecule belongs, are known to be used as building blocks for polyamines . Polyamines play crucial roles in various biological processes, including cell growth, differentiation, and apoptosis.
Mode of Action
Azetidines are known to undergo ring-opening polymerization . This process involves the breaking of the azetidine ring, leading to the formation of polyamines. The resulting polyamines can interact with various biological targets, leading to changes in cellular processes.
properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]azetidin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-11-4-2-3-9(5-11)6-12-7-10(13)8-12/h2-5,10,13H,6-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAITFIXWHCVOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CC(C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501274178 | |
Record name | 1-[(3-Methoxyphenyl)methyl]-3-azetidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501274178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
111043-53-9 | |
Record name | 1-[(3-Methoxyphenyl)methyl]-3-azetidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111043-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(3-Methoxyphenyl)methyl]-3-azetidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501274178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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